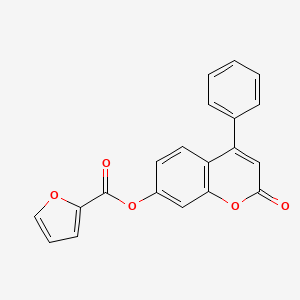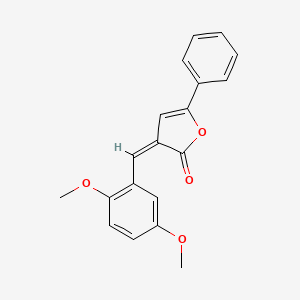
N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives, including N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)-4-quinazolinamine, are a class of compounds that have attracted interest for their potential in various applications due to their unique structural features and biological activities. The interest in these compounds stems from their diverse chemical reactivity and ability to interact with biological targets.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the construction of the quinazoline ring via various cyclization reactions. For example, copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines offer a versatile method for synthesizing diversely substituted quinazolines and tetrahydroquinazolines (Fan et al., 2014). Additionally, the synthesis of related compounds may employ cascade reactions, such as the nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols, to efficiently generate quinazolin-4(3H)-ones under environmentally benign conditions (Parua et al., 2017).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. For instance, the crystal structure and vibrational properties of certain quinazoline compounds have been determined, highlighting the importance of structural analysis in understanding the properties and reactivity of these molecules (Sun et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and oxidative coupling. These reactions are crucial for modifying the quinazoline core to generate compounds with desired properties and biological activities. For example, the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines represents a novel approach to constructing quinazoline derivatives under oxidative conditions (Gopalaiah et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
N2,N4-disubstituted quinazoline-2,4-diamines, a related class of compounds, have been synthesized and demonstrated significant antibacterial activity against multidrug-resistant Staphylococcus aureus. These compounds exhibit low toxicity and high in vivo efficacy, positioning them as a promising platform for developing new antibacterial agents (Van Horn et al., 2014).
Antitumor Applications
Substituted quinazoline and quinoxaline derivatives have shown potent antitumor activity, with certain compounds displaying significant activity against ovarian and non-small cell lung cancer cell lines (Noolvi et al., 2011).
Antileishmanial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated efficacy against Leishmania donovani and L. amazonensis, showing promise for future antileishmanial drug development (Van Horn et al., 2014).
Antimalarial Effects
N2- and N4-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines have been synthesized and evaluated for antimalarial activity, with some demonstrating general antimalarial activity, highlighting their potential in malaria treatment (Elslager et al., 1981).
EGFR-TK Imaging
Rhenium and technetium complexes bearing quinazoline derivatives have been developed towards creating a biomarker for EGFR-TK imaging, indicating their potential in cancer diagnostics (Fernandes et al., 2008).
Optoelectronic Materials
Research on quinazoline derivatives for applications in electronic devices, luminescent elements, and photoelectric conversion elements has been extensive, with these compounds being incorporated into π-extended conjugated systems for novel optoelectronic material creation (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)13-19-11-6-2-1-5-10(11)12(20-13)18-8-9-4-3-7-21-9/h1-2,5-6,9H,3-4,7-8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYOVXIMHGMKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)
![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)